4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
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Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is a useful research compound. Its molecular formula is C27H32N2O4S and its molecular weight is 480.62. The purity is usually 95%.
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Scientific Research Applications
Endocrine Disruption and Metabolism of Bisphenol S Analogues Studies on bisphenol S (BPS) and its analogues, which share functional group similarities with the mentioned compound, focus on their metabolic pathways and endocrine-disrupting activities. For instance, the metabolism of BPS, which undergoes hydroxylation and glucuronidation, has implications for understanding the environmental and health impacts of bisphenol analogues. The endocrine activity of BPS and its metabolites was evaluated, revealing weak agonistic activities towards the estrogen receptor and antagonistic activity towards the thyroid hormone receptor. These findings suggest potential research applications in assessing the environmental and health risks of chemical compounds with similar structures (Skledar et al., 2016).
Polyamide and Polyimide Synthesis Research into sulfonamide inhibitors and the synthesis of novel sulfonated and fluorinated polyamides and polyimides highlights the importance of chemical compounds with sulfamoyl and phenoxyphenyl groups in developing advanced materials. These materials are designed for specific applications, including filtration membranes, electronic devices, and coatings, due to their desirable thermal, mechanical, and optical properties. The synthesis and characterization of these polymers provide insights into the manipulation of chemical structures to achieve specific performance characteristics, suggesting potential applications in materials science and engineering (Supuran et al., 2013), (Liu et al., 2012).
Environmental Biodegradation The biodegradation of bisphenol analogues, including BPS, in aquatic environments has been investigated to understand the persistence and environmental fate of these compounds. Studies show that certain bisphenol analogues are more readily biodegraded than others, highlighting the need for environmental risk assessments focusing on the biodegradability and potential accumulation of these chemicals. This research area is crucial for developing strategies to mitigate the environmental impact of bisphenol analogues and related compounds (Danzl et al., 2009).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-20(2)18-29(19-21(3)4)34(31,32)24-16-14-22(15-17-24)27(30)28-25-12-8-9-13-26(25)33-23-10-6-5-7-11-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFBXPDRVMKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.